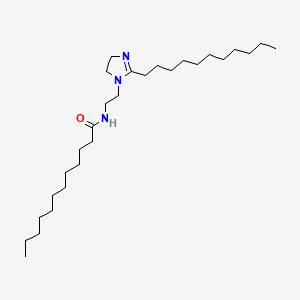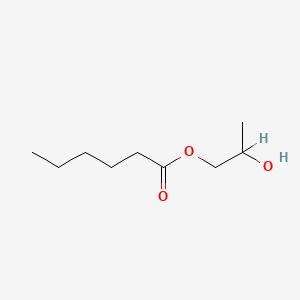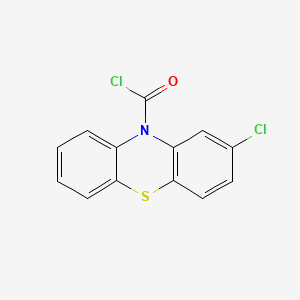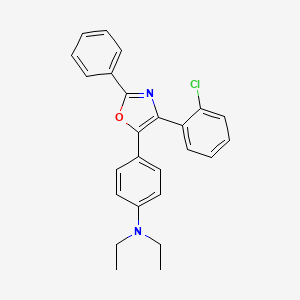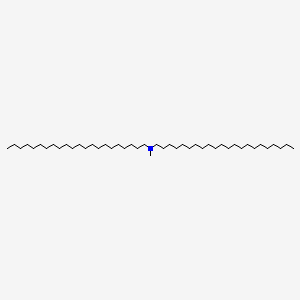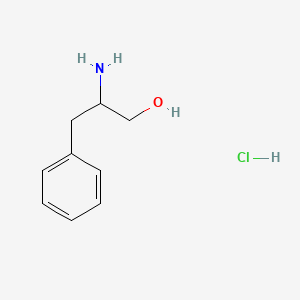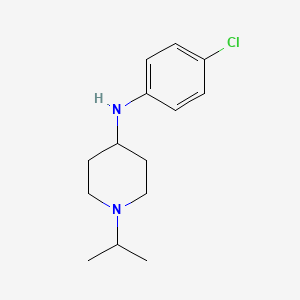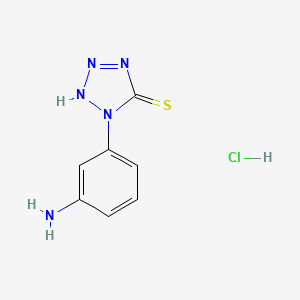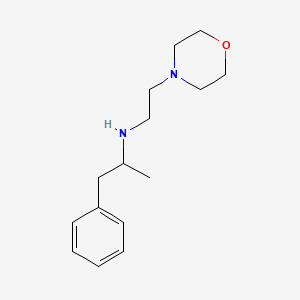
Morforex
Vue d'ensemble
Description
Morforex, également connu sous le nom de N-morpholinoéthylamphetamine, est un composé chimique appartenant à la classe des amphétamines substituées. Il s'agit d'un agent anorexique, ce qui signifie qu'il supprime l'appétit. This compound n'a jamais été commercialisé, mais il est connu pour produire de l'amphétamine comme métabolite actif .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de Morforex implique la réaction de l'amphétamine avec la N-chloroéthylmorpholine en présence d'alcool isopropylique comme solvant . Les conditions réactionnelles nécessitent généralement des températures contrôlées et des temps de réaction spécifiques pour garantir l'obtention du produit souhaité.
Méthodes de production industrielle
Bien qu'il n'y ait pas de production industrielle de this compound en raison de son absence d'approbation sur le marché, la méthode de synthèse mentionnée ci-dessus peut être mise à l'échelle pour une production par lots plus importante si nécessaire. Le processus impliquerait des techniques de synthèse organique industrielles standard, y compris des mesures de purification et de contrôle qualité.
Analyse Des Réactions Chimiques
Types de réactions
Morforex subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour produire divers métabolites.
Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire différents produits.
Substitution : this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'amphétamine et d'autres composés de morpholine substitués.
Applications de la recherche scientifique
Chimie : Utilisé comme composé de référence dans l'étude des amphétamines substituées.
Biologie : Étudié pour ses effets sur la libération et la recapture des neurotransmetteurs.
Médecine : Exploré pour son utilisation potentielle comme coupe-faim, bien qu'il n'ait jamais été commercialisé.
Industrie : Applications potentielles dans la synthèse d'autres composés chimiques et produits pharmaceutiques.
Mécanisme d'action
This compound exerce ses effets principalement par la libération de neurotransmetteurs tels que la norépinéphrine et la dopamine. Il agit sur le système nerveux central, conduisant à une augmentation des niveaux de ces neurotransmetteurs dans la fente synaptique. Cela entraîne une stimulation accrue du système nerveux, conduisant à une suppression de l'appétit et à une augmentation de la vigilance .
Applications De Recherche Scientifique
Chemistry: Used as a reference compound in the study of substituted amphetamines.
Biology: Investigated for its effects on neurotransmitter release and uptake.
Medicine: Explored for its potential use as an appetite suppressant, although it was never marketed.
Industry: Potential applications in the synthesis of other chemical compounds and pharmaceuticals.
Mécanisme D'action
Morforex exerts its effects primarily through the release of neurotransmitters such as norepinephrine and dopamine. It acts on the central nervous system, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the nervous system, leading to appetite suppression and increased alertness .
Comparaison Avec Des Composés Similaires
Composés similaires
Fénéthylline : Une autre amphétamine substituée aux propriétés stimulantes.
Phénmétrazine : Un agent anorexique avec un mécanisme d'action similaire.
Unicité
Morforex est unique dans sa structure chimique spécifique, qui comprend un cycle de morpholine. Cette caractéristique structurelle le distingue des autres amphétamines substituées et contribue à son profil pharmacologique spécifique.
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)-1-phenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-14(13-15-5-3-2-4-6-15)16-7-8-17-9-11-18-12-10-17/h2-6,14,16H,7-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEKMORYCCULAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30866035 | |
| Record name | N-[2-(Morpholin-4-yl)ethyl]-1-phenylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41152-17-4 | |
| Record name | N-(1-Methyl-2-phenylethyl)-4-morpholineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41152-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morforex [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041152174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(Morpholin-4-yl)ethyl]-1-phenylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MORFOREX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9J6ITY8UX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


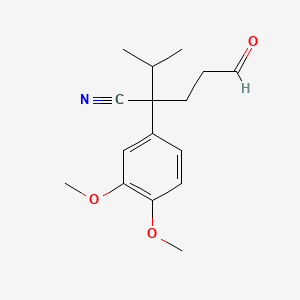

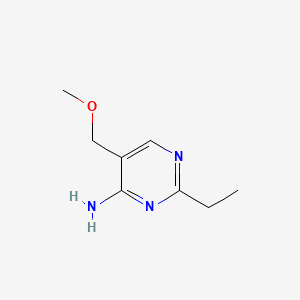
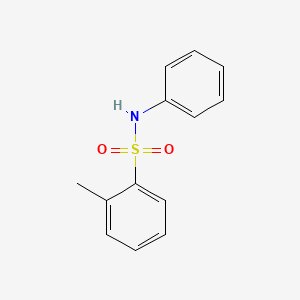
![4-[[4-(Diphenylmethyl)piperazin-1-YL]methyl]-N-ethyl-2-nitroaniline](/img/structure/B1622797.png)
